N-(2-Ethyl-6-methylphenyl)-L-alanine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated . The reactions can be effectively regulated using amino acids such as histidine and lysine as additives .Molecular Structure Analysis
The molecular structure of the similar compound “N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]acetamide” has a molecular formula of C22H27N3O3 and an average mass of 381.468 Da .Chemical Reactions Analysis
The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, a process related to the production of agrochemical (S)-metolachlor, has been studied . The reactions were catalyzed by lipase B from Candida antarctica (CalB) and could be effectively regulated using amino acids such as histidine and lysine as additives .Physical And Chemical Properties Analysis
The physical and chemical properties of the similar compound “N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]acetamide” include a molecular formula of C22H27N3O3, an average mass of 381.468 Da, and a monoisotopic mass of 381.205231 Da .Scientific Research Applications
Chiral Separation
N-(2-Ethyl-6-methylphenyl)-L-alanine has been studied for its enantiomers' separation through capillary electrophoresis, indicating its potential in chiral analysis. Optimal separation was achieved using specific conditions involving 2,6-di-O-methyl-β-cyclodextrin, with applications in precise quantification and analysis of chiral substances (Liang, 2003).
Enzyme Catalysis
Research has focused on the enzyme-catalyzed enantioselective reaction involving N-(2-Ethyl-6-methylphenyl)-L-alanine. A study demonstrated the enhancement of this process using modified lipase from Candida antarctica, indicating its role in producing specific enantiomers of this compound (Han, Zhou, & Zheng, 2019).
Polyacetylene Synthesis
N-(2-Ethyl-6-methylphenyl)-L-alanine has been utilized in the synthesis of novel amino acid-derived acetylene monomers. These studies explore the properties of polymers formed from such monomers, contributing to the development of new materials with specific optical and structural characteristics (Gao, Sanda, & Masuda, 2003).
Biotechnology Applications
In biotechnological research, N-(2-Ethyl-6-methylphenyl)-L-alanine is involved in the fermentative production of N-alkylated glycine derivatives. These derivatives have various applications, including in antipsychotic drugs and detergents, demonstrating the compound'srole in the biosynthesis of commercially valuable compounds (Mindt et al., 2019).
Protein and DNA Structure Studies
N-(2-Ethyl-6-methylphenyl)-L-alanine has been employed in the study of protein and DNA structures using vibrational spectroscopy. This research aids in understanding the binding of ligands, drugs, and other biomolecules to proteins and DNA, offering insights into molecular interactions and functions (Jalkanen et al., 2006).
Enantioselective Kinetic Resolution
Another application is in the enantioselective kinetic resolution of N-(2-Ethyl-6-methylphenyl)-L-alanine using lipase from Bacillus subtilis. This process is significant for producing optically active compounds, which are important in pharmaceutical and chemical industries (Zheng et al., 2004).
Safety And Hazards
The safety and hazards of similar compounds have been documented. For instance, metolachlor, a commonly used herbicide, is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment when handling these compounds .
Future Directions
Future research could focus on improving the enantioselectivity of enzyme-catalyzed reactions, as demonstrated in a study on the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine . The study proposed a plausible proton-first, outer-sphere mechanism based on density functional theory calculations . This could provide new insights into the regulation of enzyme-catalyzed reactions .
properties
IUPAC Name |
(2S)-2-(2-ethyl-6-methylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCQKSFTBFYDO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N[C@@H](C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509799 | |
Record name | Metolachlor CGA 50267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethyl-6-methylphenyl)-L-alanine | |
CAS RN |
82508-03-0 | |
Record name | Metolachlor CGA 50267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Ethyl-6-methylphenyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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